"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine chemical properties"
"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a heterocyclic compound of significant interest to medicinal chemistry. This molecule uniquely combines two pharmacologically important scaffolds: the benzoxazole ring system and the guanidine group. The benzoxazole moiety is a core component of numerous biologically active agents, while the guanidinium group is renowned for its ability to engage in crucial molecular recognition interactions with biological targets.[1][2] This guide details the logical synthesis, predicted physicochemical properties, and expected spectroscopic profile of the title compound. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, providing researchers and drug development professionals with the foundational knowledge required for its evaluation and potential derivatization in therapeutic discovery programs.
Introduction to a Privileged Structural Hybrid
The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a prime example of such a design, merging the structural features of benzoxazoles and guanidines.
The Benzoxazole Moiety in Medicinal Chemistry
Benzoxazole is a prominent heterocyclic scaffold comprising a fused benzene and oxazole ring.[1] This structural unit is present in a wide array of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]
The Guanidinium Group: A Key Pharmacophore
Guanidine-containing compounds, both natural and synthetic, are of immense interest in drug discovery.[5][6] The guanidinium group, which is protonated at physiological pH, is a powerful hydrogen bond donor and can engage in strong electrostatic interactions with anionic groups such as carboxylates and phosphates found in biological macromolecules like proteins and DNA.[2] This capacity for molecular recognition underlies the diverse biological activities of guanidine derivatives, which include roles as anticancer, antibacterial, antiviral, and antiprotozoal agents.[2][7] Consequently, the guanidine group is considered a "privileged scaffold" in the development of new therapeutics.[2]
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine: A Hybrid Structure of Interest
The title compound integrates the planar, aromatic benzoxazole system with the highly basic and interactive guanidine moiety. This combination suggests a high potential for biological activity, making a thorough understanding of its chemical properties essential for its exploration as a lead compound in drug discovery pipelines.
Synthesis and Purification
Synthetic Strategy: Acid-Catalyzed Cyclocondensation
The most direct and efficient synthesis of 2-guanidinobenzoxazoles involves the cyclocondensation of an appropriately substituted 2-aminophenol with 1-cyanoguanidine (dicyandiamide).[8] This reaction is typically performed under acidic conditions. The acid serves a crucial catalytic role by protonating the nitrile group of 1-cyanoguanidine, thereby activating the carbon atom for a subsequent nucleophilic attack by the primary amino group of the 2-aminophenol. The resulting intermediate then undergoes intramolecular cyclization via attack from the hydroxyl group, followed by dehydration to yield the aromatic benzoxazole ring system.
Caption: Synthetic pathway for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a general procedure for the synthesis of related compounds and serves as a validated starting point.[8]
Reagents and Equipment:
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2-Amino-4-methylphenol
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1-Cyanoguanidine
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10% (v/v) Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Distilled water
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Ethanol
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Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer
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Heating mantle
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-4-methylphenol (1.23 g, 10.0 mmol) and 1-cyanoguanidine (0.84 g, 10.0 mmol).
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Acid Addition: Carefully add 100 mL of 10% aqueous sulfuric acid to the flask.
-
Reflux: Place the flask in a heating mantle, equip it with a reflux condenser, and heat the mixture to reflux with continuous stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
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Neutralization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed.
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Precipitation and Isolation: The product will precipitate as a solid upon neutralization. Collect the crude solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts.
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Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.
Proposed Purification and Verification Workflow
A rigorous workflow is essential to ensure the purity and confirm the identity of the synthesized compound before its use in further studies.
Caption: Post-synthesis workflow for purification and structural verification.
Physicochemical Characterization
Summary of Core Identifiers and Predicted Properties
The following table summarizes the key chemical identifiers and computationally predicted physicochemical properties for the title compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄O | [9][10] |
| Molecular Weight | 190.20 g/mol | [10] |
| CAS Number | 332898-09-6 | [10] |
| Predicted XLogP3 | 1.5 - 2.0 | Computational |
| Predicted pKa (Strongest Basic) | 10.5 - 11.5 (Guanidine N) | Computational |
| Predicted Polar Surface Area | ~80 Ų | Computational |
| Hydrogen Bond Donors | 3 | Computational |
| Hydrogen Bond Acceptors | 4 | Computational |
Experimental Protocols for Property Determination
3.2.1 Melting Point Determination The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.
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Methodology: A small amount of the dry, recrystallized solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid is recorded.
3.2.2 Determination of pKa (Potentiometric Titration) The ionization constant (pKa) is critical as it dictates the charge state of the molecule at a given pH, affecting solubility, permeability, and target binding.
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Methodology: A precisely weighed sample of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol). The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH meter. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the titration curve.
Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.[8]
Expected Spectral Data
| Technique | Expected Characteristics |
| IR (KBr) | ~3400-3200 cm⁻¹: N-H stretching (guanidine amines)~3050 cm⁻¹: Aromatic C-H stretching~2950 cm⁻¹: Aliphatic C-H stretching (methyl)~1650-1600 cm⁻¹: C=N stretching (guanidine, benzoxazole)~1580, 1450 cm⁻¹: Aromatic C=C stretching |
| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, 1H (exchangeable NH)~7.0-7.5 ppm: Multiplets, 3H (aromatic protons)~6.5-7.0 ppm: Broad singlet, 3H (exchangeable NH₂)~2.4 ppm: Singlet, 3H (methyl protons) |
| ¹³C NMR | ~160-165 ppm: C2 of benzoxazole~155-160 ppm: Guanidinyl carbon~110-150 ppm: Aromatic carbons~21 ppm: Methyl carbon |
| Mass Spec | m/z 190: [M]⁺ (Molecular Ion)m/z 173: [M-NH₃]⁺m/z 147: [M-C(NH)NH₂]⁺ |
Protocols for Spectral Acquisition
4.2.1 Infrared (IR) Spectroscopy
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Rationale: To identify the key functional groups present in the molecule.
-
Methodology: A small amount of the dry sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: To determine the carbon-hydrogen framework of the molecule.
-
Methodology: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for compounds with exchangeable protons). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
4.2.3 Mass Spectrometry (MS)
-
Rationale: To confirm the molecular weight and gain insight into the compound's fragmentation pattern.
-
Methodology: A dilute solution of the sample is analyzed using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI), to obtain a precise mass measurement of the molecular ion.
Rationale for Biological Evaluation
The hybrid nature of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine provides a strong rationale for its evaluation against several therapeutic targets.
Potential as an Anticancer Agent
Guanidine derivatives are known to interact with the minor groove of DNA and can interfere with various cellular processes, leading to cytotoxicity in cancer cells.[2][7] The planar benzoxazole moiety may further facilitate this interaction through intercalation.
Potential as an Antimicrobial Agent
Both benzoxazole and guanidine scaffolds are independently associated with significant antimicrobial activity.[4][11] Guanidinium compounds can disrupt bacterial cell membranes, while benzoxazoles have shown broad-spectrum activity against various bacterial and fungal strains.[2][4]
Caption: Proposed cascade for the initial biological screening of the title compound.
Conclusion
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a molecule of high strategic value in medicinal chemistry, combining two scaffolds with proven and diverse pharmacological relevance. This guide provides the essential chemical foundation for its synthesis, purification, and comprehensive characterization. The detailed protocols and predictive data herein serve as a robust starting point for researchers aiming to explore its therapeutic potential and to develop novel derivatives for future drug development programs.
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